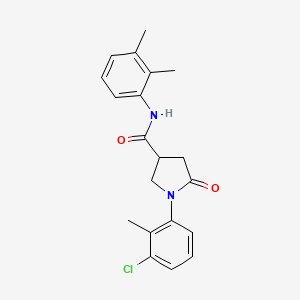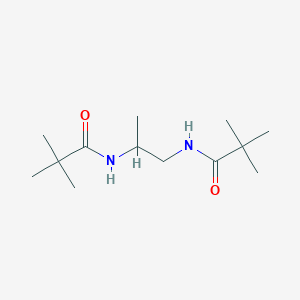
N,N'-1,2-propanediylbis(2,2-dimethylpropanamide)
Overview
Description
N,N’-1,2-propanediylbis(2,2-dimethylpropanamide): is a chemical compound with the molecular formula C14H28N2O2 It is a derivative of propanamide, characterized by the presence of two 2,2-dimethylpropanamide groups connected by a 1,2-propanediyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) typically involves the reaction of 1,2-diaminopropane with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which then undergoes further reaction to yield the final product. The reaction conditions generally include an inert atmosphere, controlled temperature, and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) is used as a building block for the synthesis of more complex molecules
Biology: The compound’s amide groups make it a candidate for studying protein-ligand interactions and enzyme inhibition. It can be used in biochemical assays to investigate the binding affinity and specificity of various biological targets.
Medicine: In medicine, N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) may be explored for its potential therapeutic properties. Its structural features could be leveraged to design new drugs with improved efficacy and reduced side effects.
Industry: Industrially, the compound can be used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Pivalamide (2,2-dimethylpropanamide): A simple amide with a tert-butyl group, used as a reference compound for studying amide chemistry.
N,N’-1,3-propanediylbis(2,2-dimethylpropanamide): A structural isomer with a different linker, which may exhibit distinct reactivity and properties.
Uniqueness: N,N’-1,2-propanediylbis(2,2-dimethylpropanamide) is unique due to its specific 1,2-propanediyl linker, which imparts distinct spatial and electronic characteristics
Properties
IUPAC Name |
N-[2-(2,2-dimethylpropanoylamino)propyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9(15-11(17)13(5,6)7)8-14-10(16)12(2,3)4/h9H,8H2,1-7H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORZPIWPWYYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C)(C)C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide](/img/structure/B4032306.png)
![3-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4032311.png)
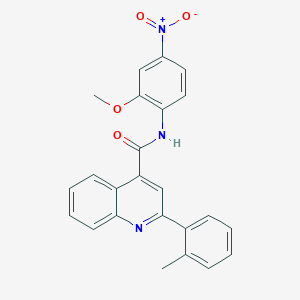
![2-(3-CHLOROPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4032322.png)
![2-ethyl-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B4032323.png)
![1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4032325.png)
![1-[2-(2-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B4032331.png)
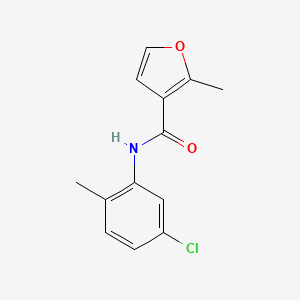
![2-[4-(4-bromophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4032335.png)
![2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4032340.png)
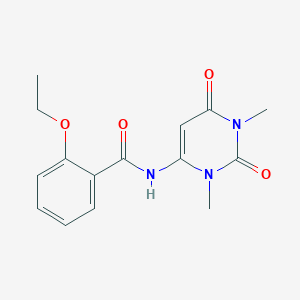

![N-(5-{[(3-ACETYL-2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-BROMOBENZAMIDE](/img/structure/B4032376.png)
